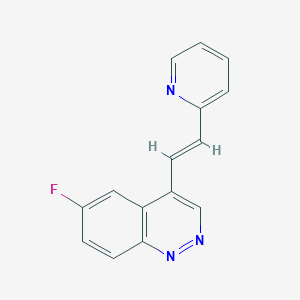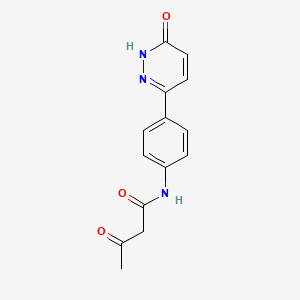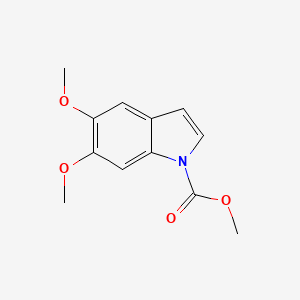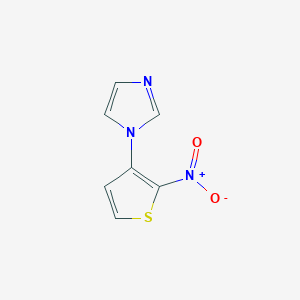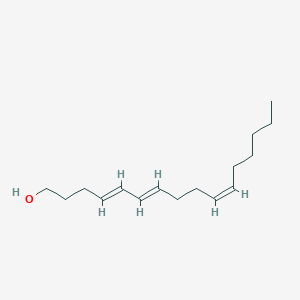
4E,6E,10Z-Hexadecatrien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4E,6E,10Z-Hexadecatrien-1-ol is a long-chain fatty alcohol with the molecular formula C16H28O. It is characterized by the presence of three double bonds at positions 4, 6, and 10, with the specific configuration of these bonds being 4E, 6E, and 10Z. This compound is known for its role as a component of insect sex pheromones, particularly in attracting male moths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4E,6E,10Z-Hexadecatrien-1-ol typically involves the use of commercially available starting materials. One reported method involves the stereoselective formation of conjugated double bonds through Sonogashira coupling and Wittig reactions. The Sonogashira coupling is used to form the (E)-5-bromo-pent-4-en-1-ol, which is then subjected to stereoselective hydrogenation and Wittig reactions to introduce the desired double bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4E,6E,10Z-Hexadecatrien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of hexadecatrienal or hexadecatrienoic acid.
Reduction: Formation of hexadecanol.
Substitution: Formation of hexadecatrienyl chloride.
Wissenschaftliche Forschungsanwendungen
4E,6E,10Z-Hexadecatrien-1-ol has several scientific research applications:
Chemistry: Used as a model compound in studies of fatty alcohols and their reactions.
Biology: Investigated for its role in insect communication, particularly in the study of pheromones.
Industry: Used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The primary mechanism of action of 4E,6E,10Z-Hexadecatrien-1-ol is its role as a pheromone. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction. The molecular targets are olfactory receptor neurons that detect the compound and initiate a signaling cascade leading to the desired behavioral outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4E,6Z,10Z-Hexadecatrien-1-ol: Another isomer with different double bond configurations.
Hexadecanol: A saturated fatty alcohol with no double bonds.
Hexadecatrienal: The aldehyde form of the compound.
Uniqueness
4E,6E,10Z-Hexadecatrien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a pheromone component sets it apart from other fatty alcohols and makes it a valuable compound in entomological studies .
Eigenschaften
Molekularformel |
C16H28O |
|---|---|
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12+ |
InChI-Schlüssel |
AHUWGXXXQILFPZ-AYDIKMHNSA-N |
Isomerische SMILES |
CCCCC/C=C\CC/C=C/C=C/CCCO |
Kanonische SMILES |
CCCCCC=CCCC=CC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


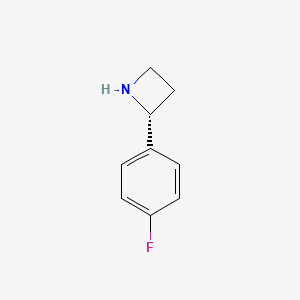

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
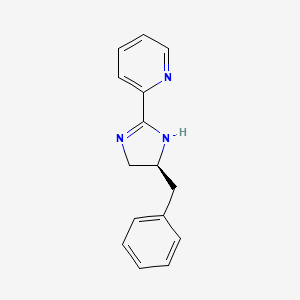
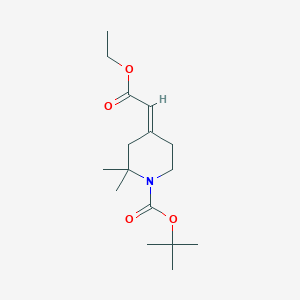
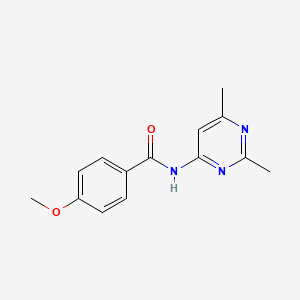
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
